![molecular formula C8H7IN2 B1288521 3-Iodo-5-methyl-1H-indazole CAS No. 885518-92-3](/img/structure/B1288521.png)
3-Iodo-5-methyl-1H-indazole
Overview
Description
3-Iodo-5-methyl-1H-indazole is a chemical compound with the CAS Number: 885518-92-3 . It has a molecular weight of 258.06 and is a solid in physical form .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which would include 3-Iodo-5-methyl-1H-indazole, has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The linear formula of 3-Iodo-5-methyl-1H-indazole is C8H7IN2 . More detailed structural information can be found in the InChI code provided in the references .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
3-Iodo-5-methyl-1H-indazole is a solid in physical form . It has a molecular weight of 258.06 .Scientific Research Applications
Anticancer Activity
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as anticancer agents . For instance, a series of indazole derivatives were designed and synthesized, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Anti-inflammatory Activity
Indazole derivatives also have anti-inflammatory properties . They can be used in the treatment of diseases where inflammation is a major symptom.
Antidepressant Activity
Indazole derivatives have been found to have antidepressant effects . This makes them potential candidates for the development of new drugs for the treatment of depression.
Antibacterial Activity
Indazole derivatives exhibit antibacterial activity , making them useful in the fight against bacterial infections.
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This enzyme plays a key role in the immune response, and its inhibition can help in the treatment of diseases like asthma and chronic obstructive pulmonary disease.
Analgesic Activity
Indazole derivatives have been found to exhibit excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .
Antiproliferative Activity
3-amino-1H-indazole-1-carboxamides were found to have an interesting antiproliferative activity . Especially, 3-amino- N - (4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino- N - (4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Synthesis of 1H- and 2H-indazoles
Indazole derivatives are used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Mechanism of Action
Target of Action
3-Iodo-5-methyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This modulation plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Given the known targets of indazole compounds, it is likely that the compound affects pathways related to cell growth and proliferation, inflammation, and bacterial growth .
Pharmacokinetics
The compound’s molecular weight is 25806 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indazole compounds are known to have antitumor activity . For example, some indazole-3-amine derivatives have shown inhibitory effects against Hep-G2 cells .
Safety and Hazards
properties
IUPAC Name |
3-iodo-5-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWHSYVQDJETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609784 | |
Record name | 3-Iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-92-3 | |
Record name | 3-Iodo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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